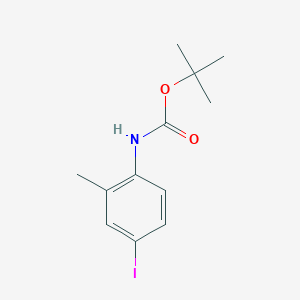

N-Boc-4-iodo-2-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-iodo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSFDHVVTSPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630286 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666746-27-6 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-4-iodo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-Boc-4-iodo-2-methylaniline, a key building block in medicinal chemistry and materials science.[1] The tert-butoxycarbonyl (Boc) protecting group makes the amine nucleophile available for subsequent reactions under specific conditions, while the iodo-substituent allows for a variety of cross-coupling reactions.[1] This document details the experimental protocols for a two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 4-iodo-2-methylaniline. Subsequently, the amino group of this intermediate is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Two primary methods for the synthesis of 4-iodo-2-methylaniline are presented: the aromatic Finkelstein reaction and decarboxylative iodination. The Finkelstein reaction of 2-methyl-4-bromoaniline is highlighted as a high-yielding approach.[2]

Step 1: Synthesis of 4-iodo-2-methylaniline

Method A: Aromatic Finkelstein Reaction

This method utilizes a copper(I)-catalyzed Finkelstein reaction to convert 2-methyl-4-bromoaniline to 4-iodo-2-methylaniline with a high yield.[2]

Experimental Protocol:

-

To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

The flask is operated under an argon atmosphere using standard Schlenk techniques due to the sensitivity of copper(I) iodide to moisture and oxygen.[2]

-

Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[2]

-

Heat the resulting suspension to 110°C and maintain the reaction for 18 hours.[2]

-

After completion, cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution.[2]

-

Dilute the resulting blue solution with deionized water to double its volume and extract three times with dichloromethane.[2]

-

Wash the combined organic phases with a saturated saline solution and dry over anhydrous magnesium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography or recrystallization to yield pure 4-iodo-2-methylaniline.[2]

Method B: Decarboxylative Iodination

An alternative route involves the transition-metal-free and base-free decarboxylative iodination of 2-amino-4-methylbenzoic acid.

Experimental Protocol:

A detailed experimental protocol for this specific transformation can be found in the cited literature, which describes the reaction of an appropriate anthranilic acid with an iodine source.[3]

Quantitative Data for Step 1

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| Aromatic Finkelstein Reaction | 2-Methyl-4-bromoaniline | NaI, CuI, N,N'-dimethylethylenediamine | 1,4-Dioxane | 110 | 18 | 90 | High | [2] |

| Decarboxylative Iodination | 2-Amino-4-methylbenzoic acid | I2, KI | CH3CN | 180 | Not Specified | 53 | High | [3] |

Step 2: N-Boc Protection of 4-iodo-2-methylaniline

The final step in the synthesis is the protection of the amino group of 4-iodo-2-methylaniline using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol:

This protocol is a general method for the N-Boc protection of anilines and is applicable to 4-iodo-2-methylaniline.

-

To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add 4-iodo-2-methylaniline (1 mmol).[4]

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, extract the mixture with dichloromethane (10 mL).[4]

-

Filter the mixture to separate the Amberlyst-15 catalyst.[4]

-

Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure.[4]

-

The resulting residue can be purified by column chromatography to obtain pure this compound.[4]

Quantitative Data for Step 2

| Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| 4-Iodo-2-methylaniline | Di-tert-butyl dicarbonate | Amberlyst-15 | Dichloromethane | Room Temp. | < 1h (typical for anilines) | >95 (typical for anilines) | >95 | [4][5] |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-methyl-4-bromoaniline.

Caption: Two-step synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-iodo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Boc-4-iodo-2-methylaniline (tert-butyl (4-iodo-2-methylphenyl)carbamate). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Core Physicochemical Properties

This compound is a stable, solid organic compound. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. The presence of an iodine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental data for melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-iodo-2-methylphenyl)carbamate | - |

| CAS Number | 666746-27-6 | [1] |

| Molecular Formula | C₁₂H₁₆INO₂ | [1] |

| Molecular Weight | 333.17 g/mol | [1] |

| Physical State | White to gray or brown solid | [1] |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 310.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Not available (N/A) - Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF, and sparingly soluble in water. | [2] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-methyl-4-bromoaniline. The first step involves an aromatic Finkelstein reaction to introduce the iodine atom, followed by the protection of the aniline nitrogen with a Boc group.

Step 1: Synthesis of 4-iodo-2-methylaniline (Precursor)

This procedure details the synthesis of the immediate precursor to the title compound via a copper-catalyzed Finkelstein reaction.[3]

Materials:

-

2-methyl-4-bromoaniline

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine

-

Anhydrous 1,4-dioxane

-

25% aqueous ammonia solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a two-necked flask equipped with a reflux condenser and under an inert argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Sequentially add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110°C and maintain the reaction for 18 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a 25% aqueous ammonia solution and dilute with deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-2-methylaniline.

-

If necessary, the crude product can be further purified by column chromatography or recrystallization.

Step 2: Boc Protection of 4-iodo-2-methylaniline

This is a general procedure for the N-tert-butoxycarbonylation of anilines.

Materials:

-

4-iodo-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-iodo-2-methylaniline in an appropriate anhydrous solvent such as dichloromethane or THF in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution and stir.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block in medicinal chemistry and organic synthesis.[4] Its utility stems from two key structural features:

-

The Aryl Iodide: The carbon-iodine bond is relatively weak, making this position highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Common applications include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of new C-N bonds.

-

-

The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions. It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free aniline at a later stage in a synthetic sequence.

This combination of a reactive aryl iodide and a protected amine makes this compound an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) where a substituted aniline core is required.

Logical Relationship of Synthetic Utility

The following diagram illustrates the role of this compound as a key intermediate.

Caption: Synthetic utility of this compound.

References

N-Boc-4-iodo-2-methylaniline: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 666746-27-6 Synonyms: tert-butyl (4-iodo-2-methylphenyl)carbamate

This technical guide provides an in-depth overview of N-Boc-4-iodo-2-methylaniline, a key building block for researchers, scientists, and professionals in drug development and materials science. The document details the compound's properties, synthesis, and applications in pivotal cross-coupling reactions, supported by experimental protocols and data presented for clarity and practical use.

Core Compound Properties

This compound is a versatile aromatic organic intermediate.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen and an iodine atom on the aromatic ring makes it a highly valuable reagent in multi-step organic synthesis. The Boc group provides stability and can be readily removed under acidic conditions, while the iodo-substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 666746-27-6 | [2] |

| Molecular Formula | C₁₂H₁₆INO₂ | [2] |

| Molecular Weight | 333.17 g/mol | [1] |

| Appearance | White to gray or brown solid | [1][3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [1][3] |

| Boiling Point (Predicted) | 310.6 ± 35.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [3] |

Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statements | P261, P305+P351+P338 |

Note: This information is based on available safety data for similar compounds and should be handled by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from 2-methyl-4-bromoaniline. The first step involves an aromatic Finkelstein reaction to replace the bromine atom with iodine, followed by the protection of the aniline nitrogen with a Boc group.

Step 1: Synthesis of 4-iodo-2-methylaniline (Aromatic Finkelstein Reaction)

This protocol is adapted from a general procedure for the synthesis of 4-iodo-2-methylaniline.[4]

Experimental Protocol:

-

To a two-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-bromoaniline (1.0 equiv.), sodium iodide (2.0 equiv.), and copper(I) iodide (0.05 equiv.).

-

The flask is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous 1,4-dioxane (approximately 0.5 mL per 1 mmol of NaI) and N,N'-dimethylethylenediamine (0.1 equiv.) are added to the flask.

-

The resulting suspension is heated to 110°C and stirred vigorously for 18 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into a 25% aqueous ammonia solution.

-

The resulting blue solution is diluted with deionized water and extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-iodo-2-methylaniline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: N-Boc Protection of 4-iodo-2-methylaniline

This protocol is based on general procedures for the Boc protection of anilines.[5][6]

Experimental Protocol:

-

Dissolve 4-iodo-2-methylaniline (1.0 equiv.) in a suitable solvent such as dichloromethane or a mixture of water and acetone in a round-bottomed flask.[6]

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) to the solution.

-

If using an organic solvent, a base such as triethylamine or diisopropylethylamine (1.2 equiv.) can be added. In aqueous conditions, the reaction can often proceed without a catalyst.[6]

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

-

The product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the range of δ 7.0-8.0 ppm. The methyl protons would be a singlet around δ 2.2-2.5 ppm. The Boc group protons would appear as a characteristic singlet at approximately δ 1.5 ppm. The N-H proton would be a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-145 ppm. The methyl carbon would be around δ 17-22 ppm. The carbonyl carbon of the Boc group would be near δ 153 ppm, and the quaternary and methyl carbons of the tert-butyl group would be around δ 80 ppm and δ 28 ppm, respectively. |

| Mass Spec (ESI+) | The [M+H]⁺ ion would be expected at m/z 334.0, and the [M+Na]⁺ ion at m/z 356.0. |

| IR (KBr) | A strong C=O stretching vibration for the carbamate at ~1700-1730 cm⁻¹. An N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. C-I stretching vibration in the fingerprint region. |

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.

General Experimental Protocol:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction is used to form a C-C bond between an aryl halide and an alkene.

General Experimental Protocol:

-

To a flame-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.02-0.10 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add the alkene (1.1-1.5 equiv.) and a dry, polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile).

-

Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitored by TLC).

-

After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

General Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 equiv.).

-

Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base.

-

Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting alkyne by column chromatography.

Application in the Synthesis of Bioactive Molecules and Signaling Pathway Modulation

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[7][8][9] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Figure 1. General synthetic workflow for a kinase inhibitor.

This workflow demonstrates how this compound can be elaborated through a Suzuki coupling to introduce a second aryl group, followed by deprotection and subsequent reaction with a heterocyclic core to generate a final drug-like molecule.

Illustrative Signaling Pathway: Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[12] Small molecule inhibitors of the Smoothened (SMO) receptor are a key therapeutic strategy. While not a direct example, the synthesis of some SMO inhibitors involves the coupling of substituted anilines to heterocyclic cores, a strategy for which this compound is well-suited.[12]

Figure 2. Inhibition of the Hedgehog signaling pathway.

This diagram illustrates how a small molecule, potentially synthesized using this compound as a starting material, could inhibit the Hedgehog signaling pathway by targeting the SMO receptor, thereby preventing downstream gene expression that contributes to cell proliferation and survival.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its dual functionality allows for the controlled and sequential introduction of molecular complexity, making it an invaluable tool in the development of novel pharmaceuticals and advanced materials. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Special Issue “GPCRs: Ligands and beyond 2022” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors [beilstein-journals.org]

Spectroscopic Profile of N-Boc-4-iodo-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Boc-4-iodo-2-methylaniline (tert-butyl (4-iodo-2-methylphenyl)carbamate), a key intermediate in synthetic organic chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside generalized experimental protocols for data acquisition.

Compound Overview

This compound is a protected aniline derivative commonly utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and materials science. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the iodo-substituent provides a reactive handle for cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | tert-butyl (4-iodo-2-methylphenyl)carbamate |

| CAS Number | 666746-27-6 |

| Molecular Formula | C₁₂H₁₆INO₂ |

| Molecular Weight | 333.17 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | Ar-H (H5) |

| ~ 7.45 | dd | 1H | Ar-H (H3) |

| ~ 6.90 | d | 1H | Ar-H (H6) |

| ~ 6.50 | s (br) | 1H | N-H |

| ~ 2.25 | s | 3H | Ar-CH₃ |

| ~ 1.50 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153.0 | C=O (Boc) |

| ~ 139.0 | Ar-C (C4) |

| ~ 138.5 | Ar-C (C2) |

| ~ 136.0 | Ar-C (C1) |

| ~ 131.0 | Ar-C (C5) |

| ~ 125.0 | Ar-C (C3) |

| ~ 88.0 | Ar-C (C-I) |

| ~ 80.5 | C(CH₃)₃ |

| ~ 28.5 | C(CH₃)₃ |

| ~ 17.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3400 | Medium, Sharp | N-H Stretch |

| ~ 2980-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~ 1725 | Strong | C=O Stretch (Boc, Carbonyl) |

| ~ 1600, 1480 | Medium-Weak | C=C Stretch (Aromatic) |

| ~ 1520 | Medium | N-H Bend |

| ~ 1240, 1160 | Strong | C-O Stretch (Ester) |

| ~ 820 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Assignment | Notes |

| 334.0 | [M+H]⁺ | Predicted molecular ion peak (protonated) |

| 356.0 | [M+Na]⁺ | Predicted sodium adduct |

| 278.0 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 234.0 | [M-Boc+H]⁺ | Loss of the Boc group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

For ¹H NMR, a typical spectral width would be -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation : Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[3]

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition :

-

Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.[4] ESI is a soft ionization technique that typically results in minimal fragmentation.[4][5]

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of approximately 100-500.

-

-

Data Analysis : Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

Commercial Availability and Synthetic Guide for N-Boc-4-iodo-2-methylaniline: A Technical Overview for Researchers

Introduction: N-Boc-4-iodo-2-methylaniline, also known by its systematic name tert-butyl (4-iodo-2-methylphenyl)carbamate, is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its utility is highlighted by its role as a crucial intermediate in the synthesis of complex molecules, including the hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. This technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application context for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS No. 666746-27-6) is readily available from a variety of chemical suppliers. The purity, available quantities, and pricing can vary, with some vendors offering the product directly while others require a quotation. A summary of representative suppliers is provided in the table below.

| Supplier | Purity | Available Quantities | Price (USD) |

| AOBChem | 95% | 5g, 10g, 25g, 100g | $157 (5g), $273 (10g), $646 (25g), $1,958 (100g) |

| PMTraining | 97% | 50g, 100g, 200g, 300g, 400g | $118.99 (50g) |

| BLD Pharm | Inquire | Inquire | Inquire |

| Ambeed | Inquire | Inquire | Inquire |

| BenchChem | Inquire | Inquire | Inquire |

Synthetic Protocol

The synthesis of this compound is typically achieved in a two-step process starting from a commercially available precursor. The first step involves the synthesis of 4-iodo-2-methylaniline, which is then protected with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-iodo-2-methylaniline via Aromatic Finkelstein Reaction

This procedure outlines the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline.[1]

Materials:

-

2-methyl-4-bromoaniline

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine

-

Anhydrous 1,4-dioxane

-

25% Ammonia solution

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

-

Heat the suspension to 110°C and maintain the reaction for 18 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a 25% ammonia solution and dilute with deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-iodo-2-methylaniline, which can be further purified by column chromatography or recrystallization if necessary.

Step 2: N-Boc Protection of 4-iodo-2-methylaniline

This general procedure describes the protection of the aniline with a Boc group.

Materials:

-

4-iodo-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

-

Base (e.g., triethylamine or DMAP - optional, can proceed without)

Procedure:

-

Dissolve 4-iodo-2-methylaniline in the anhydrous solvent in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.

-

If a base is used, add it to the mixture.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Application in Drug Development

This compound is a key intermediate in the synthesis of Velpatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The iodo and methyl substituents on the aniline ring, along with the Boc-protecting group, provide the necessary structural features and reactivity for subsequent cross-coupling and elaboration steps in the total synthesis of the drug molecule. The availability and straightforward synthesis of this intermediate are therefore critical for the production of this important antiviral medication. The general importance of iodoanilines as versatile intermediates in pharmaceutical synthesis is well-established, as the iodine atom serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

References

Synthesis of N-Boc-4-iodo-2-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-4-iodo-2-methylaniline, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and reaction pathways are illustrated using diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and an iodo-substituted aromatic ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The presence of iodine provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. These characteristics make this compound a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4-iodo-2-methylaniline, followed by the protection of the amino group with a Boc group.

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are outlined below.

| Starting Material/Reagent | Molecular Formula | CAS Number | Supplier (Example) |

| 2-Methyl-4-bromoaniline | C₇H₈BrN | 583-75-5 | Sigma-Aldrich |

| Sodium Iodide | NaI | 7681-82-5 | Sigma-Aldrich |

| Copper(I) Iodide | CuI | 7681-65-4 | Sigma-Aldrich |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 110-70-3 | Sigma-Aldrich |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 123-91-1 | Sigma-Aldrich |

| 4-Iodo-2-methylaniline | C₇H₈IN | 13194-68-8 | TCI Chemicals |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific |

| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 144-55-8 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |

Experimental Protocols

Synthesis of 4-Iodo-2-methylaniline

The synthesis of 4-iodo-2-methylaniline can be effectively achieved from 2-methyl-4-bromoaniline via a copper-catalyzed Finkelstein reaction.[1]

Reaction Scheme:

Figure 1: Synthesis of 4-Iodo-2-methylaniline.

Procedure:

-

To a dried two-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 2-methyl-4-bromoaniline (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

-

Add N,N'-dimethylethylenediamine (0.1 eq) and anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-iodo-2-methylaniline.

Quantitative Data:

| Parameter | Value |

| Yield | 90%[1] |

| Appearance | Purple to Dark purple to Dark red powder to crystal |

| Melting Point | 85.0 to 91.0 °C |

Synthesis of this compound

The protection of the amino group of 4-iodo-2-methylaniline is achieved using di-tert-butyl dicarbonate (Boc₂O). The following is a general procedure adapted from standard methodologies for the Boc protection of anilines.

Reaction Scheme:

Figure 2: Boc protection of 4-Iodo-2-methylaniline.

Procedure:

-

Dissolve 4-iodo-2-methylaniline (1.0 eq) in dichloromethane in a round-bottomed flask.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Appearance | White to Gray to brown solid[2] |

| Molecular Formula | C₁₂H₁₆INO₂[1] |

| Molecular Weight | 333.17 g/mol [2] |

| Predicted Boiling Point | 310.6±35.0 °C at 760 Torr[2] |

| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark space[2] |

Note: The yield for the Boc protection step is typically high but should be determined experimentally.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Figure 3: Overall synthetic workflow.

Conclusion

This technical guide provides a detailed and actionable framework for the successful synthesis of this compound. By following the outlined experimental protocols and utilizing the provided data, researchers can confidently prepare this versatile building block for their synthetic endeavors in drug discovery and materials science. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a high-purity final product.

References

A Technical Guide to the Regioselective Iodination of N-Boc-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the regioselective iodination of N-Boc-2-methylaniline, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic introduction of an iodine atom onto the aniline ring furnishes a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of diverse molecular architectures.

The regiochemical outcome of the electrophilic iodination of N-Boc-2-methylaniline is governed by the directing effects of the two substituents on the aromatic ring. The N-Boc (tert-butoxycarbonyl) group is a powerful ortho-, para-directing activator. The methyl group is a weaker ortho-, para-directing activator. Due to the significant steric hindrance posed by the bulky N-Boc group and the adjacent methyl group, electrophilic attack is overwhelmingly favored at the C4 position, which is para to the strongly directing N-Boc group and sterically accessible. This leads to the highly regioselective formation of N-Boc-4-iodo-2-methylaniline.

Electrophilic Iodination Pathways

The iodination of activated aromatic systems such as N-Boc-protected anilines proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] Various reagents can be employed to generate a potent electrophilic iodine species (I⁺) required for the reaction. Common and effective methods involve the use of N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, or molecular iodine in combination with an oxidizing agent or a Lewis acid.[2][3]

dot

Caption: General mechanism for electrophilic iodination.

Comparative Analysis of Iodination Reagents

The choice of iodinating agent and reaction conditions is crucial for achieving high yield and selectivity. Several systems have been developed for the effective iodination of activated arenes, including N-acyl anilines. Below is a summary of common methods applicable to this transformation.

| Iodinating Agent | Catalyst / Co-reagent | Solvent | Typical Selectivity | Reference |

| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (PTSA) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Good yield of para-iodinated product.[2] | [2] |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Excellent yields for activated arenes. | [3] |

| Iodine (I₂) | Silver(I) sulfate (Ag₂SO₄) | Ethanol or Dichloromethane (DCM) | High para regioselectivity.[2][4] | [2][4] |

| Iodine (I₂) | (Diacetoxyiodo)benzene (PIDA) / Ammonium Iodide | Methyl tert-butyl ether (MTBE) | Metal- and oxidant-free conditions, high yields.[5] | [5] |

| Iodine (I₂) | Iodic acid (HIO₃) / H₂SO₄ | Acetic Acid | Effective for a range of substrates. | [6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the regioselective para-iodination of N-Boc-2-methylaniline.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method utilizes the highly reactive electrophilic iodine species generated from NIS activation by a strong acid.

Materials:

-

N-Boc-2-methylaniline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N-Boc-2-methylaniline (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution in one portion.

-

Add trifluoroacetic acid (TFA) (0.1 equiv.) dropwise to the stirred mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Iodination using Iodine and Silver Sulfate

This method relies on a silver salt to activate molecular iodine, forming a potent electrophilic species and driving the reaction by precipitating silver iodide.[4][7]

Materials:

-

N-Boc-2-methylaniline

-

Iodine (I₂)

-

Silver(I) sulfate (Ag₂SO₄)

-

Dichloromethane (DCM) or Ethanol

-

Celite®

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-2-methylaniline (1.0 equiv.) in dichloromethane (DCM), add silver(I) sulfate (1.0 equiv.).

-

Add a solution of iodine (1.0 equiv.) in DCM dropwise to the suspension at room temperature.

-

Protect the reaction mixture from light using aluminum foil and stir vigorously for several hours. Monitor the reaction by TLC.

-

After the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the silver iodide precipitate and other insoluble salts.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

dot

Caption: General experimental workflow for synthesis.

References

- 1. Iodination - Common Conditions [commonorganicchemistry.com]

- 2. This compound|CAS 666746-27-6 [benchchem.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. xray.uky.edu [xray.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-4-iodo-2-methylaniline: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-iodo-2-methylaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its molecular structure, and weight, and provides a synthesized experimental protocol for its preparation.

Core Molecular Properties

This compound, with the CAS number 666746-27-6, is a substituted aniline derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom on the aromatic ring makes it a versatile intermediate for various cross-coupling reactions and further functionalization.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 666746-27-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆INO₂ | [1][2] |

| Molecular Weight | 333.17 g/mol | |

| Appearance | White to gray to brown solid | [3] |

| Purity | >95% (typical) | [2] |

Molecular Structure and Synthesis

The molecular structure of this compound consists of a 2-methylaniline core, with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and an iodine atom at the para-position to the amino group.

Caption: Molecular Structure of this compound.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the iodination of 2-methylaniline followed by the protection of the resulting amine with a Boc group. A plausible experimental protocol, synthesized from general procedures for similar transformations, is provided below.

Step 1: Synthesis of 4-iodo-2-methylaniline

This procedure is based on the aromatic Finkelstein reaction.[4]

Materials:

-

2-Methyl-4-bromoaniline

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Anhydrous 1,4-dioxane

-

25% aqueous ammonia solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110°C for 18 hours.

-

After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

-

Dilute the solution with water and extract three times with dichloromethane.

-

Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 4-iodo-2-methylaniline. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a general method for the N-tert-butoxycarbonylation of anilines.

Materials:

-

4-iodo-2-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-iodo-2-methylaniline in dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel.

Logical Workflow of Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material to the final protected and functionalized product.

Caption: Synthetic pathway to this compound.

References

N-Boc-4-iodo-2-methylaniline: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and use of N-Boc-4-iodo-2-methylaniline (CAS No. 666746-27-6). This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and materials science sectors.[1][2][][4] Its utility lies in the presence of an iodine atom, which facilitates various cross-coupling reactions, and a Boc-protected amine group that allows for controlled, multi-step synthetic strategies.[1] Adherence to strict safety protocols is imperative when working with this and structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are its acute toxicity, potential for serious health effects upon repeated exposure, and its environmental impact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its close structural analogs.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |

| Flammable Liquids | 4 | H227: Combustible liquid. |

Note: Classifications may be based on data from structurally similar compounds.

Quantitative Toxicity and Physical Properties

Table 1: Acute Toxicity Data

| Compound | Route | Species | Value | Reference |

| N-methylaniline | Oral | Rat | LD50: 100 mg/kg | [6] |

| N-methylaniline | Dermal | Rabbit | LD50: 300 mg/kg | [6] |

| N-methylaniline | Inhalation | Rat | LC50 (4h): 3 mg/L | [6] |

| This compound | Oral | - | Category 4: Harmful if swallowed (H302) | Based on supplier safety data sheets, specific LD50 not available.[7] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆INO₂ | [7][8] |

| Molecular Weight | 333.17 g/mol | [7][8] |

| Physical State | Solid (White to gray or brown) | [7][9] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 310.6 ± 35.0 °C at 760 Torr | [7][9] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [7][9] |

| Flash Point | Not available (classified as a combustible liquid) | |

| Solubility | Insoluble in water. | |

| Storage Temperature | 2-8°C, sealed in a dry, dark environment. | [1] |

Specific Target Organ Toxicity (STOT)

While specific studies on this compound are lacking, data from related aniline compounds suggest potential for target organ damage with repeated exposure. Chronic exposure to o-toluidine (2-methylaniline) has been associated with effects on the spleen, liver, urinary bladder, and blood.[10] For N-methylaniline, prolonged or repeated oral exposure may cause damage to the liver, spleen, and bone marrow. The primary health effects of aniline and its derivatives are centered on their ability to induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[10][11]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline a general workflow for safe handling and a representative protocol for a common synthetic application.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The following is a general, representative protocol. Researchers should consult the primary literature for specific reaction conditions tailored to their desired transformation.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical experimental workflow for this reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

Due to the identified hazards, the following safety precautions must be strictly observed:

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. Wear a lab coat.

-

Respiratory Protection: If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep in a dark place to protect from light.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. However, its potential for acute toxicity and long-term health effects necessitates careful handling and strict adherence to the safety protocols outlined in this guide. By understanding the hazards and implementing appropriate safety measures, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound|CAS 666746-27-6 [benchchem.com]

- 2. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

- 5. aobchem.com [aobchem.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. N-Boc 4-Iodo-N-methylaniline | C12H16INO2 | CID 18537740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. FCKeditor - Resources Browser [mfa.gov.by]

- 10. epa.gov [epa.gov]

- 11. journals.publisso.de [journals.publisso.de]

Methodological & Application

Application Notes and Protocols for N-Boc-4-iodo-2-methylaniline in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-4-iodo-2-methylaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The protocols outlined below are based on established methodologies for similar substrates and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. This compound is a valuable substrate in this transformation, featuring a Boc-protected amine that prevents unwanted side reactions and an iodo-substituent that is highly reactive in palladium-catalyzed cycles. The resulting N-Boc-protected biarylanilines are precursors to a wide array of biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of an N-substituted 4-halo-2-methylaniline with various arylboronic acids. The data is derived from reactions with a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, and serves as a strong predictive model for the reactivity of this compound.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl (2-methyl-[1,1'-biphenyl]-4-yl)carbamate | ~60-70% (estimated) |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)carbamate | 39[1] |

| 3 | 4-Chlorophenylboronic acid | tert-Butyl (4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl)carbamate | 40[1] |

| 4 | 3-Nitrophenylboronic acid | tert-Butyl (2-methyl-3'-nitro-[1,1'-biphenyl]-4-yl)carbamate | 33[1] |

| 5 | Thiophene-2-boronic acid | tert-Butyl (2-methyl-4-(thiophen-2-yl)phenyl)carbamate | ~50-60% (estimated) |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium phosphate (K₃PO₄) (2.2 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-Boc-4-aryl-2-methylaniline product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the synthesis of N-Boc-4-aryl-2-methylanilines.

Logical Relationship of Reaction Components

Caption: Logical relationship of starting materials and conditions to the final product.

References

Application Notes and Protocols for Sonogashira Coupling with N-Boc-4-iodo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper co-catalysts, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. N-Boc-4-iodo-2-methylaniline is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the construction of novel molecular architectures. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.

Core Concepts and Reaction Mechanism

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[1]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.

Variations of the Sonogashira coupling have been developed, including copper-free versions, to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Data Presentation

While specific yield data for the Sonogashira coupling of this compound is not extensively available in the literature, the following table presents representative data for the Sonogashira coupling of structurally similar N-Boc protected iodo-aza/indoles with 4-tolylacetylene, which can serve as a reasonable expectation for the reactivity of this compound under similar conditions.[2]

| Entry | Aryl Iodide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-3-iodoindole | 4-Tolylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 65 | 2 | ~85-95 |

| 2 | N-Boc-5-iodoindole | 4-Tolylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 65 | 2 | ~80-90 |

| 3 | N-Boc-3-iodo-5-bromoazaindole | 4-Tolylacetylene | SiliaCat DPP-Pd | Toluene | DIPA | 110 | 2 | 87 |

| 4 | This compound | Phenylacetylene | Pd(OAc)₂ / CuI | Toluene | [DBU]Ac | RT | 2 | Good to Excellent (Qualitative) |

*Yields are approximate and based on analogous reactions. DIPA = Diisopropylamine, [DBU]Ac = 1,8-Diazabicyclo[5.4.0]undec-7-enium acetate.

Experimental Protocols

The following are detailed protocols for performing a Sonogashira coupling reaction with this compound. Both a standard copper-cocatalyzed and a copper-free protocol are provided.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF or DMF (approximately 0.1 M concentration relative to the aryl iodide).

-

Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C may be applied.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes prone to homocoupling.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Diisopropylamine (DIPA) or Pyrrolidine (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Catalyst Preparation (in situ): In a separate flask, prepare the active catalyst by stirring Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv) in a small amount of DMF for 10-15 minutes until the solution becomes homogeneous.

-

Reagent Addition: Add the prepared catalyst solution to the solution of this compound.

-

Add diisopropylamine (or pyrrolidine) (2.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.

Visualizations

Sonogashira Catalytic Cycle

Caption: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow